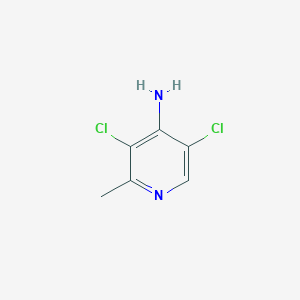

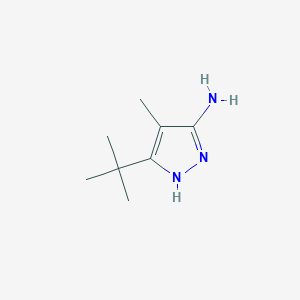

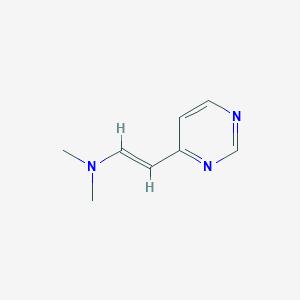

4-(2-(二甲氨基)乙烯基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, involves the enamination of 2-methyl-4-pyrones with DMF-DMA, leading to highly reactive substrates that can undergo various conjugate addition/elimination or cycloaddition/elimination reactions. This process enables the selective transformation into conjugated and isoxazolyl-substituted structures, demonstrating the complexity and versatility in synthesizing similar dimethylamino vinyl pyrimidine derivatives (Obydennov et al., 2022).

Molecular Structure Analysis

Studies on similar molecules, such as 6-amino-5-[(E)-1,2-bis(methoxycarbonyl)vinyl]-2-methoxy-3-methylpyrimidin-4(3H)-one, reveal that these compounds contain a pyrimidine ring and a bis(methoxycarbonyl)vinyl moiety with specific molecular dimensions indicating delocalized bonding within the pyrimidine ring. This structural analysis sheds light on the molecular architecture of 4-(2-(Dimethylamino)vinyl)pyrimidine analogs (Low et al., 1994).

Chemical Reactions and Properties

6-Vinyl- and 6-(azavinyl)pyrimidinediones, compounds bearing resemblance in functional groups to 4-(2-(Dimethylamino)vinyl)pyrimidine, undergo cycloaddition reactions with electron-deficient olefins. These reactions highlight the reactivity of the dimethylamino vinyl group in pyrimidine derivatives towards forming more complex heterocycles through cycloaddition and Michael-type reactions, offering insight into potential chemical behaviors (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The photophysical properties of compounds structurally similar to 4-(2-(Dimethylamino)vinyl)pyrimidine, such as enamino-substituted 4-pyrones, exhibit solvatochromism accompanied by a strong increase in fluorescence intensity in alcohols. These findings provide a basis for understanding the photophysical behavior of 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives, which could demonstrate valuable photophysical properties like large Stokes shift and good quantum yield (Obydennov et al., 2022).

Chemical Properties Analysis

The reactivity of the dimethylamino group in 4-(2-(Dimethylamino)vinyl)pyrimidine and its analogs is highlighted in studies showing hindered internal rotation around the C–N bond. This characteristic impacts the electronic properties of the molecule, influencing its chemical behavior and interactions. Such studies on substituted 4-(NN-dimethylamino)pyrimidines underline the nuanced chemical properties that could be expected from 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives (Riand, Chenon, & Lumbroso-Bader, 1980).

科学研究应用

合成和生物活性

4-(2-(二甲氨基)乙烯基)嘧啶衍生物表现出一系列生物活性,使其在科学研究中具有价值,特别是在药物化学领域。例如,新型四氢嘧啶衍生物的合成,包括 6-(2-(二甲氨基)乙烯基)-1,2,3,4-四氢嘧啶,显示出有希望的抗菌特性。这些衍生物以 1,2,3,4-四氢嘧啶-5-羧酸酯为通用构件进行合成。这些化合物的抗菌评价显示出巨大的潜力,突出了嘧啶衍生物在开发针对各种疾病(包括细菌、真菌感染甚至癌症)的化疗药物中的重要性 (Kheder, Mabkhot, & Farag, 2011)。

分子识别和氢键作用

聚(2-乙烯基-4,6-二氨基-1,3,5-三嗪) (PVDAT) 通过水溶液中的氢键有效地结合嘧啶衍生物,包括类似于 4-(2-(二甲氨基)乙烯基)嘧啶的那些。这种结合能力对于核酸碱基及其衍生物的分子识别至关重要,这对于理解遗传物质相互作用和设计针对特定遗传序列的药物至关重要 (Asanuma, Ban, Gotoh, Hishiya, & Komiyama, 1998)。

光物理性质和荧光团设计

对与 4-(2-(二甲氨基)乙烯基)嘧啶密切相关的 2-(2-(二甲氨基)乙烯基)-4H-吡喃-4-酮的研究揭示了它们在设计新型花菁荧光团方面的潜力。这些化合物在某些溶剂中表现出显着的溶剂变色和增强的荧光强度,使其在光物理探针和传感器的开发中具有价值。它们较大的斯托克斯位移和良好的量子产率对于需要在基于荧光的检测方法中具有高灵敏度和特异性的应用尤为有希望 (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022)。

安全和危害

I couldn’t find specific safety data for “4-(2-(Dimethylamino)vinyl)pyrimidine”. However, it’s important to note that this compound is not intended for human or veterinary use1. It should be handled with care and used only for research purposes1.

未来方向

The future directions for “4-(2-(Dimethylamino)vinyl)pyrimidine” are not clear due to the lack of specific information. However, the related compound “2-(2-(Dimethylamino)vinyl)-4-pyrones” has been used as a building block for the synthesis of conjugated 4-pyrone derivatives2. These derivatives have shown promising photophysical properties, suggesting potential applications in the design of novel merocyanine fluorophores2.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMTDHEIXQJAS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Dimethylamino)vinyl)pyrimidine | |

CAS RN |

20973-86-8 |

Source

|

| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)